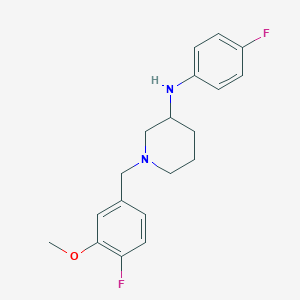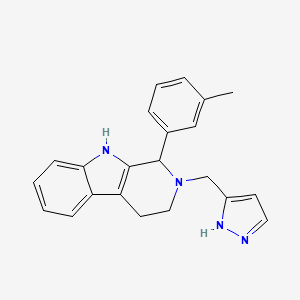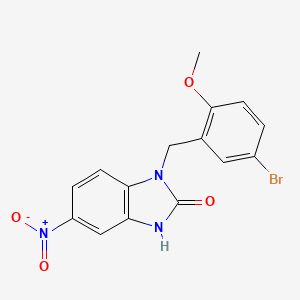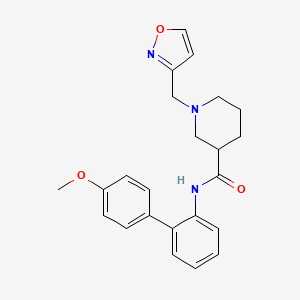![molecular formula C16H16N2O2 B6011300 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as MMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of PARP. PARP inhibitors prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been shown to reduce the production of inflammatory mediators and alleviate pain in animal models. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its potent inhibitory activity against PARP and COX-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is its potential use in combination with other anticancer agents, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide and its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, the development of more potent and selective PARP inhibitors, including 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide derivatives, is an area of active research in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 2-amino-N-methylbenzamide with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to have potential in the treatment of cancer, as they selectively kill cancer cells that have defects in DNA repair pathways.
Propriétés
IUPAC Name |
2-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJAURPUDCDFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)
![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)


![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)

![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![1-acetyl-N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B6011282.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)
